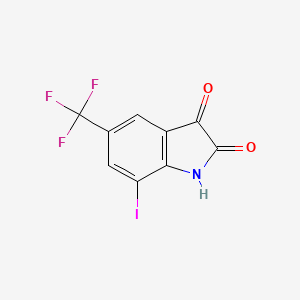
7-Iodo-5-(trifluoromethyl)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-5-(trifluoromethyl)indoline-2,3-dione is a chemical compound with the molecular formula C9H3F3INO2 and a molecular weight of 341.03 g/mol . This compound is an indole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicine and chemistry .
Métodos De Preparación
One common method involves the oxidative trifluoromethylation of indoles using reagents such as CF3SO2Na under metal-free conditions . The reaction conditions often include the use of radical intermediates and specific catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.
Análisis De Reacciones Químicas
7-Iodo-5-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Iodo-5-(trifluoromethyl)indoline-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 7-Iodo-5-(trifluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets. For example, as an inhibitor of COX-1, COX-2, and β-catenin, the compound binds to these enzymes and inhibits their activity, which can lead to anti-inflammatory and anticancer effects . The pathways involved in these interactions are complex and depend on the specific biological context.
Comparación Con Compuestos Similares
Similar compounds to 7-Iodo-5-(trifluoromethyl)indoline-2,3-dione include:
7-(Trifluoromethyl)indoline-2,3-dione: This compound lacks the iodine group but shares the trifluoromethyl and indoline-2,3-dione scaffold.
5-(Trifluoromethyl)indoline-2,3-dione: Another similar compound with a trifluoromethyl group at a different position on the indoline-2,3-dione scaffold.
The uniqueness of this compound lies in the presence of both iodine and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1067187-92-1 |
|---|---|
Fórmula molecular |
C9H3F3INO2 |
Peso molecular |
341.02 g/mol |
Nombre IUPAC |
7-iodo-5-(trifluoromethyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H3F3INO2/c10-9(11,12)3-1-4-6(5(13)2-3)14-8(16)7(4)15/h1-2H,(H,14,15,16) |
Clave InChI |
QNQKTPXIQJUXAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C(=O)N2)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


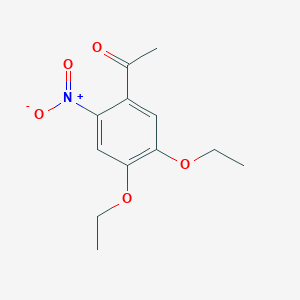
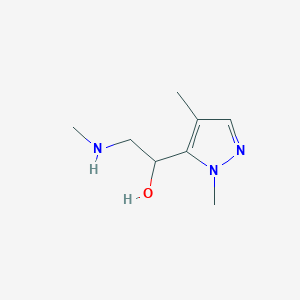
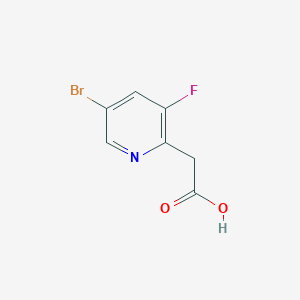
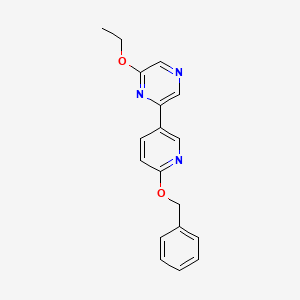
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)
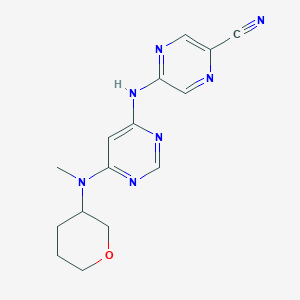
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15243275.png)
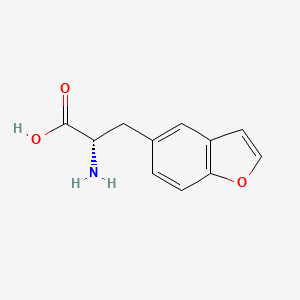
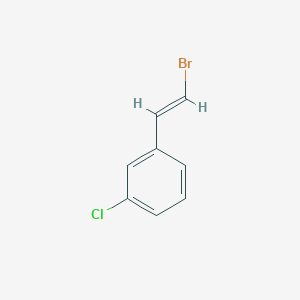
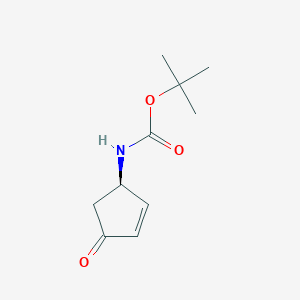
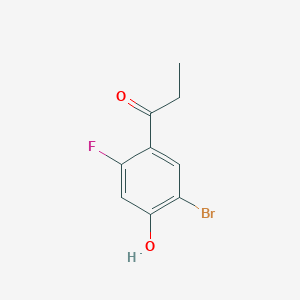
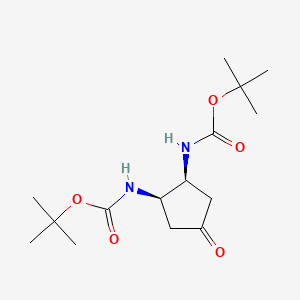
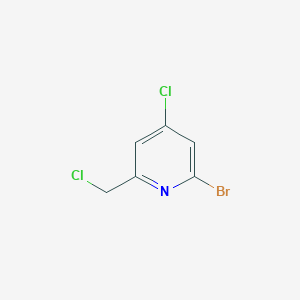
![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)
